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1-bromo-3,5-bis(difluoromethyl)benzene

Cat. No.: B6166919
CAS No.: 1379370-60-1
M. Wt: 257
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Description

Significance of Fluorinated Aromatic Compounds in Advanced Chemical Synthesis

Within the family of halogenated compounds, fluorinated aromatic compounds have garnered exceptional interest. The incorporation of fluorine or fluorine-containing groups, such as the difluoromethyl (-CHF2) group, can profoundly influence a molecule's physicochemical and biological properties. nih.gov Fluorine's high electronegativity can alter the acidity of nearby protons, modulate conformational preferences, and block sites of metabolic degradation. mdpi.com Introducing fluorinated moieties can enhance thermal stability, lipophilicity, and bioavailability. nih.govalfa-chemistry.com In medicinal chemistry, this strategy is frequently employed to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target. nih.govmdpi.com Consequently, the development of novel fluorinated aromatic building blocks is a dynamic and critical area of research, providing chemists with new tools to fine-tune molecular properties for specific applications.

Contextualizing 1-Bromo-3,5-bis(difluoromethyl)benzene within Specialty Chemical Building Blocks

This compound is a highly specialized chemical building block belonging to the class of fluorinated aromatic compounds. Its structure is defined by a central benzene (B151609) ring substituted with a bromine atom and two difluoromethyl (-CHF2) groups at the 1, 3, and 5 positions, respectively. This specific arrangement of functional groups makes it a valuable, high-purity intermediate for creating more complex molecules. Unlike more common bulk chemicals, specialty building blocks like this are designed for multi-step organic synthesis where precise control over molecular architecture is paramount. The presence of both a reactive bromine atom and two unique difluoromethyl groups provides distinct points for sequential chemical modification.

Table 1: Physicochemical Properties of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 1379370-60-1 sigmaaldrich.com
Molecular Formula C₈H₅BrF₄ sigmaaldrich.com
Molecular Weight 257.03 g/mol sigmaaldrich.com
InChI Key VRYYCEFBCICHNG-UHFFFAOYSA-N sigmaaldrich.com

This data is compiled from chemical supplier information for research-grade materials.

Scope and Research Imperatives for this compound

The research imperatives for this compound are driven by its unique combination of functional groups. The carbon-bromine bond serves as a classical reactive site for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the strategic introduction of aryl, alkyl, or nitrogen-containing substituents, enabling the construction of complex molecular scaffolds.

The primary research interest, however, stems from the two difluoromethyl groups. The -CHF2 group has gained significant attention in medicinal chemistry and drug design for several key reasons:

Bioisostere Potential: The difluoromethyl group is recognized as a metabolically stable bioisostere of functional groups like hydroxyl (-OH), thiol (-SH), or amine (-NH2). nih.govacs.org This allows chemists to replace these often-labile groups to improve a molecule's metabolic profile without drastically altering its intended biological interactions.

Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethyl (-CF3) group, the -CHF2 group can function as a weak hydrogen bond donor. alfa-chemistry.comacs.org This unique characteristic, described as a "lipophilic hydrogen bond donor," allows it to participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and specificity in a way that other fluorinated groups cannot. acs.org

Modulation of Physicochemical Properties: The introduction of -CHF2 groups increases lipophilicity, which can improve a molecule's ability to cross cellular membranes. nih.gov The effect on lipophilicity is more moderate compared to the -CF3 group, providing an alternative tool for fine-tuning a drug candidate's pharmacokinetic profile. alfa-chemistry.com

Given these properties, this compound is a compelling starting material for the synthesis of novel candidates in pharmaceutical and agrochemical research. Its use allows for the exploration of chemical space where the unique electronic and steric properties of the difluoromethyl group can be leveraged to create next-generation bioactive compounds. rsc.org

Properties

CAS No.

1379370-60-1

Molecular Formula

C8H5BrF4

Molecular Weight

257

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 3,5 Bis Difluoromethyl Benzene

Precursor Synthesis and Halogenation Strategies

The foundational approaches to synthesizing 1-bromo-3,5-bis(difluoromethyl)benzene often begin with the corresponding aniline (B41778) or require direct bromination of a difluoromethylated benzene (B151609) precursor. These methods focus on achieving high regioselectivity and efficiency.

Regioselective Bromination of 1,3-bis(difluoromethyl)benzene (B2683640) Precursors

Direct bromination of 1,3-bis(difluoromethyl)benzene is a challenging transformation. The difluoromethyl groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, it has been noted that direct bromination of m-difluorobenzene selectively yields 1-bromo-2,4-difluorobenzene, not the desired 1-bromo-3,5-difluorobenzene (B42898). google.com This highlights the directing effects of the fluorine substituents.

An alternative and more successful approach involves the Sandmeyer reaction, starting from 3,5-difluoroaniline (B1215098). google.com This multi-step process includes:

Diazotization of 3,5-difluoroaniline with sodium nitrite (B80452) (NaNO₂) in the presence of hydrobromic acid (HBr). google.com

Subsequent decomposition of the resulting diazonium salt in the presence of a copper(I) bromide (CuBr) catalyst to introduce the bromine atom. google.com

This method has been shown to produce 1-bromo-3,5-difluorobenzene in high yield. google.com It is important to note that this synthesis is for the difluoro-analogue, and direct application to the bis(difluoromethyl) system would depend on the availability of the corresponding 3,5-bis(difluoromethyl)aniline (B2669727) precursor.

Utilization of N-Bromosuccinimide (NBS) and Related Brominating Agents in Synthetic Protocols

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions in organic synthesis. wikipedia.orgmissouri.edu It serves as a convenient source of electrophilic bromine or bromine radicals, depending on the reaction conditions. wikipedia.org For aromatic compounds, especially those that are electron-rich, NBS can be an effective brominating agent. missouri.edu

The reactivity of NBS can be enhanced through the use of additives. For instance, lactic acid derivatives can act as halogen bond acceptors, increasing the electrophilicity of the bromine atom in NBS and promoting regioselective aromatic bromination. nsf.gov This approach has been successful for a variety of arene substrates, offering complete regioselectivity under mild, aqueous conditions at room temperature. nsf.gov The use of DMF as a solvent with NBS has been shown to favor para-selectivity in the bromination of electron-rich aromatic compounds. wikipedia.orgmissouri.edu

Other related brominating agents include N,N,N′,N′-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly(N-bromobenzene-1,3-disulfonylamide) (PBBS). These reagents have been used for the mild and regioselective bromination of aromatic compounds in dichloromethane, yielding 4-bromo-substituted products without significant side reactions. thieme-connect.de

Brominating AgentSubstrate TypeKey Features
N-Bromosuccinimide (NBS) Electron-rich aromatics, allylic/benzylic positionsVersatile, can be radical or electrophilic. wikipedia.orgmissouri.edu
NBS with Lactic Acid Derivatives Various arenesEnhanced reactivity, high regioselectivity. nsf.gov
TBBDA and PBBS Aromatic compoundsMild conditions, high regioselectivity for para-bromination. thieme-connect.de

Impact of Reaction Media and Catalysis on Bromination Efficiency and Selectivity

The choice of reaction medium and catalyst is critical in directing the outcome of bromination reactions. The solvent can influence the solubility of reagents, the stability of intermediates, and the reaction pathway. For example, using dimethylformamide (DMF) as a solvent with NBS can lead to high levels of para-selectivity. wikipedia.orgmissouri.edu

In the context of the Sandmeyer reaction for preparing 1-bromo-3,5-difluorobenzene from 3,5-difluoroaniline, the use of a copper(I) bromide (CuBr) catalyst is essential for the conversion of the diazonium salt to the final brominated product. google.com The efficiency of this process is also influenced by the concentration and type of acid used during the diazotization step, with a 2.5- to 3-fold excess of 48% HBr being reported as effective. google.com

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers more sophisticated methods for the preparation of fluoroalkylated arenes, which can be applied to the synthesis of this compound. These approaches often involve transition metal catalysis and photoredox catalysis, providing milder and more selective reaction pathways.

Transition Metal-Mediated Synthetic Pathways

Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While direct C-H activation and bromination of 1,3-bis(difluoromethyl)benzene is challenging, transition metal-catalyzed cross-coupling reactions represent a viable alternative. For instance, iron-catalyzed Suzuki-Miyaura cross-coupling has been used to form C(sp²)-C(sp³) bonds, which could be adapted for the synthesis of derivatives of 1-bromo-3,5-bis(trifluoromethyl)benzene. acs.org

In some cases, transition metal catalysts are used in conjunction with other reagents. For example, rhodium catalysts have been employed in annulation reactions, and palladium catalysts have been used in the synthesis of (difluoromethyl)naphthalenes. nih.gov These examples demonstrate the potential of transition metals to mediate complex transformations involving fluorinated substrates.

MetalReaction TypeRelevance
Iron Suzuki-Miyaura Cross-CouplingFormation of C-C bonds with aryl boronates. acs.org
Rhodium Annulation ReactionsSynthesis of cyclic structures. nih.gov
Palladium Cross-CouplingSynthesis of difluoromethylated aromatics. nih.gov

Photoredox Catalysis in the Preparation of Fluoroalkylated Arenes

Photoredox catalysis has emerged as a mild and powerful strategy for the synthesis of fluoroalkylated aromatic compounds. nih.govnih.gov This technique utilizes visible light to initiate single-electron transfer (SET) processes, generating reactive radical intermediates under gentle conditions. nih.govresearchgate.net

One approach involves the use of a photocatalyst, such as an iridium complex, in combination with a copper catalyst (dual catalysis). nih.govnih.gov This system can be used to couple arylboronic acids with bromo(di)fluoromethyl derivatives, providing access to a wide range of fluoroalkylated arenes with good functional group tolerance. nih.govnih.gov

Another photoredox method allows for the direct C-H trifluoromethylation and perfluoroalkylation of arenes using inexpensive and readily available fluoroalkyl carboxylic acids. researchgate.netconsensus.app The combination of a photocatalyst and a diaryl sulfoxide (B87167) facilitates the generation of fluoroalkyl radicals under mild conditions. researchgate.netconsensus.app This strategy has been successfully applied to a diverse array of arenes and heteroarenes. researchgate.netconsensus.app

Catalysis TypeKey FeaturesExample Application
Ir/Cu Dual Catalysis Mild conditions, broad functional group tolerance. nih.govnih.govCoupling of arylboronic acids with bromodifluoromethyl reagents. nih.govnih.gov
Photoredox with Fluoroalkyl Carboxylic Acids Uses inexpensive starting materials, direct C-H functionalization. researchgate.netconsensus.appTrifluoromethylation and perfluoroalkylation of arenes. researchgate.netconsensus.app

Purification and Isolation Techniques in Laboratory Synthesis

Following the completion of the synthesis of this compound, the crude reaction mixture will contain the desired product alongside unreacted starting materials, reagents, and byproducts. A systematic purification process is therefore essential. The common workup and purification procedures for analogous halogenated and polyfluoromethylated benzene derivatives suggest a multi-step approach to isolate the pure compound.

A typical procedure involves quenching the reaction mixture, followed by a series of extractions to separate the organic product from aqueous and acidic or basic impurities. The organic layer is then dried and the final product is purified by distillation, often under reduced pressure to prevent decomposition.

For the closely related compound, 1-bromo-3,5-difluorobenzene, a common purification protocol involves steam distillation directly from the reaction mixture. The organic phase of the distillate is then separated, neutralized with a dilute base such as sodium hydroxide (B78521) solution, washed with water, dried over an agent like anhydrous sodium sulfate, and finally purified by redistillation. google.comgoogle.com

In the case of 1-bromo-3,5-bis(trifluoromethyl)benzene, a typical workup involves pouring the reaction mixture into cold water. The organic layer is then separated and washed with a sodium hydroxide solution to remove any acidic impurities. google.com Another described method for this trifluoromethyl analogue includes extraction with aqueous solutions of sodium hydrogen sulfite (B76179) and sodium carbonate, followed by distillation to yield the pure product. lookchem.com

Based on these established methods for analogous compounds, a reliable purification and isolation strategy for this compound can be inferred. The following table outlines the key techniques and their specific parameters as applied to these related compounds, which are expected to be highly relevant for the purification of this compound.

Interactive Data Table: Purification Techniques for this compound and Related Compounds

Purification StepReagent/TechniquePurposeApplicable to CompoundReference
Quenching Cold WaterTo stop the reaction and dissolve water-soluble impurities.1-bromo-3,5-bis(trifluoromethyl)benzene google.com
Extraction Diethyl ether or other suitable organic solventTo separate the organic product from the aqueous phase.1-bromo-3,5-bis(trifluoromethyl)benzene lookchem.com
Washing 5% Sodium Hydroxide (NaOH) solutionTo neutralize and remove acidic byproducts.1-bromo-3,5-difluorobenzene, 1-bromo-3,5-bis(trifluoromethyl)benzene google.comgoogle.com
Washing Saturated Sodium Hydrogen Sulfite (NaHSO₃) solutionTo remove unreacted bromine or other oxidizing agents.1-bromo-3,5-bis(trifluoromethyl)benzene lookchem.com
Washing 10% Sodium Carbonate (Na₂CO₃) solutionTo neutralize and remove acidic byproducts.1-bromo-3,5-bis(trifluoromethyl)benzene lookchem.com
Washing WaterTo remove any remaining water-soluble impurities and salts.1-bromo-3,5-difluorobenzene google.com
Drying Anhydrous Sodium Sulfate (Na₂SO₄)To remove residual water from the organic phase.1-bromo-3,5-difluorobenzene google.com
Distillation Steam DistillationTo isolate the volatile product from non-volatile impurities.1-bromo-3,5-difluorobenzene google.com
Distillation Fractional Distillation (under reduced pressure)To purify the final product based on its boiling point.1-bromo-3,5-bis(trifluoromethyl)benzene lookchem.com

Reactivity and Derivatization of 1 Bromo 3,5 Bis Difluoromethyl Benzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the benzene (B151609) ring, leading to the replacement of a hydrogen atom. libretexts.org The rate and regioselectivity of this reaction are heavily influenced by the electronic properties of the substituents already present on the ring. libretexts.org

The two difluoromethyl (CF₂H) groups on 1-bromo-3,5-bis(difluoromethyl)benzene are powerful electron-withdrawing groups. Their strong negative inductive effect deactivates the benzene ring towards electrophilic attack, making EAS reactions significantly slower than in benzene. libretexts.org This deactivation arises from the reduced electron density in the π-system of the ring, which makes it less nucleophilic and therefore less reactive towards electron-deficient species.

The directing effect of the substituents determines the position of the incoming electrophile. In this case, both the bromine atom and the difluoromethyl groups are deactivating. Halogens are an exception among deactivating groups, as they are ortho, para-directors. libretexts.org However, the CF₂H groups are meta-directors. The positions ortho and para to the bromine atom (carbons 2, 4, and 6) are deactivated by the inductive effect of the bromine. The positions meta to the bromine (carbons 3 and 5) are already substituted. The positions ortho and para to the difluoromethyl groups are also strongly deactivated. Therefore, any potential electrophilic substitution would be expected to occur at the positions least deactivated, which are typically the positions meta to the strongest deactivating groups. In this molecule, the combined deactivating effects make electrophilic substitution challenging.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The electron-deficient nature of the aromatic ring in this compound, caused by the two electron-withdrawing difluoromethyl groups, makes the carbon atom attached to the bromine susceptible to nucleophilic attack. This facilitates nucleophilic aromatic substitution (SNAr) reactions, where the bromide ion is displaced by a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism.

Organometallic Transformations Utilizing this compound

The carbon-bromine bond in this compound is a key site for organometallic transformations, providing a gateway to a wide array of derivatives.

Grignard reagents, with the general formula RMgX, are potent nucleophiles and strong bases formed from the reaction of an alkyl or aryl halide with magnesium metal. sigmaaldrich.comlibretexts.org The formation of a Grignard reagent from this compound involves the insertion of magnesium into the C-Br bond. youtube.com

Reaction Scheme: C₈H₃BrF₄ + Mg → C₈H₃MgBrF₄

This resulting organomagnesium halide, 3,5-bis(difluoromethyl)phenylmagnesium bromide, is a powerful nucleophile. It can react with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.com For instance, reaction with an aldehyde followed by an acidic workup yields a secondary alcohol. youtube.com

Lithium-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organolithium compound. wikipedia.org This reaction is typically rapid, especially for aryl bromides, and is often carried out at low temperatures. harvard.eduprinceton.edu The reaction of this compound with an alkyllithium reagent, such as n-butyllithium, results in the formation of 3,5-bis(difluoromethyl)phenyllithium. wikipedia.org

Reaction Scheme: C₈H₃BrF₄ + n-BuLi → C₈H₃LiF₄ + n-BuBr

The newly formed organolithium species is a highly reactive intermediate that can be "trapped" by a variety of electrophiles. This two-step sequence of lithium-halogen exchange followed by electrophilic trapping is a versatile method for introducing a wide range of functional groups onto the aromatic ring.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov The Suzuki coupling of this compound with an arylboronic acid, for example, yields a biaryl product. mdpi.comacs.org The reaction is tolerant of a wide range of functional groups and reaction conditions. nih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. organic-chemistry.orgnih.gov This reaction is a valuable method for the synthesis of substituted alkenes. The reaction of this compound with an alkene like n-butyl acrylate (B77674) would lead to the formation of a cinnamate (B1238496) derivative. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orgresearchgate.net The Sonogashira coupling of this compound with a terminal alkyne provides a direct route to aryl alkynes. acs.orgrsc.org

Table 1: Overview of Cross-Coupling Reactions

Coupling Reaction Reactant 2 Catalyst System Product Type
Suzuki Arylboronic acid Pd catalyst, Base Biaryl
Heck Alkene Pd catalyst, Base Substituted Alkene
Sonogashira Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base Aryl Alkyne

Functional Group Interconversions on the Difluoromethyl Groups

The difluoromethyl (CF₂H) group is generally robust and less prone to transformation compared to other functional groups. However, under specific conditions, functional group interconversions can be achieved. The acidic nature of the hydrogen atom in the CF₂H group, a consequence of the two electron-withdrawing fluorine atoms, allows for potential deprotonation by a strong base. nih.gov This could be followed by reaction with an electrophile, although this reactivity is less common and requires specific substrate design or reaction conditions. More advanced methods for the selective transformation of C-F bonds in fluoroalkyl groups are an active area of research.

Radical Reactions and Their Mechanistic Investigations

The study of radical reactions involving this compound is crucial for understanding its reactivity and potential for derivatization. While specific, in-depth mechanistic studies on this particular compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-established principles of radical chemistry applied to analogous aryl bromides and fluorinated aromatic compounds. The presence of two electron-withdrawing difluoromethyl groups and a carbon-bromine bond dictates the likely pathways for radical generation and subsequent reactions.

The primary event in the radical chemistry of this compound is the homolytic cleavage of the C-Br bond to generate the 3,5-bis(difluoromethyl)phenyl radical. This can be initiated through several methods, including thermolysis, photochemical irradiation, or the use of radical initiators. The energy required for this bond cleavage is a critical factor, and while specific data for this molecule is scarce, it is known that the C-Br bond in aryl bromides is weaker than C-H and C-F bonds, making it the most probable site for radical initiation.

Once formed, the 3,5-bis(difluoromethyl)phenyl radical is a highly reactive intermediate. The two difluoromethyl groups exert a strong inductive electron-withdrawing effect, which influences the electron density of the aromatic ring and the properties of the radical. This electrophilic radical can then participate in a variety of transformations.

One of the fundamental reaction types is hydrogen atom transfer (HAT), where the aryl radical abstracts a hydrogen atom from a suitable donor molecule. This process is particularly relevant in reactions where the solvent or other reagents can act as hydrogen sources.

Another significant pathway is the addition of the aryl radical to unsaturated systems, such as alkenes or alkynes. This radical addition leads to the formation of a new carbon-carbon bond and a new radical intermediate, which can then undergo further reactions, including cyclization or subsequent atom transfer.

In the context of derivatization, the 3,5-bis(difluoromethyl)phenyl radical can be trapped by various radical acceptors to form new functionalized derivatives. For instance, reactions with sources of cyano, azido, or other functional groups can proceed via radical mechanisms.

Mechanistic investigations into analogous systems often employ techniques such as electron paramagnetic resonance (EPR) spectroscopy to directly observe radical intermediates and radical clock experiments to determine reaction rates and elucidate reaction pathways. Computational studies also play a vital role in modeling the energetics of bond cleavage, the stability of radical intermediates, and the transition states of various reaction pathways.

Reaction TypeGeneral DescriptionPotential Products
Homolytic Cleavage Initiation of the radical reaction by breaking the C-Br bond.3,5-bis(difluoromethyl)phenyl radical + Bromine radical
Hydrogen Atom Transfer The aryl radical abstracts a hydrogen atom from a donor.1,3-bis(difluoromethyl)benzene (B2683640)
Addition to Alkenes The aryl radical adds across a C=C double bond.Functionalized alkylbenzenes
Addition to Alkynes The aryl radical adds across a C≡C triple bond.Functionalized vinylbenzenes
Radical Aromatic Substitution The aryl radical attacks another aromatic ring.Substituted biaryls
Trapping by Heteroatoms The aryl radical reacts with a heteroatom-centered radical or trap.Aryl ethers, sulfides, amines, etc.

It is important to note that the efficiency and outcome of these reactions would be highly dependent on the specific reaction conditions, including the choice of initiator, solvent, temperature, and the presence of other reagents. The strong electron-withdrawing nature of the difluoromethyl groups would likely enhance the electrophilicity of the 3,5-bis(difluoromethyl)phenyl radical, influencing its reactivity and selectivity in these transformations. Further empirical research is necessary to fully characterize the radical reaction pathways and synthetic utility of this compound.

Applications of 1 Bromo 3,5 Bis Difluoromethyl Benzene As a Versatile Chemical Building Block

Precursor for Advanced Fluorinated Organic Molecules

The strategic placement of a bromine atom on the 3,5-bis(difluoromethyl)phenyl scaffold makes 1-bromo-3,5-bis(difluoromethyl)benzene a key starting material for the synthesis of more complex fluorinated molecules. The carbon-bromine bond serves as a versatile functional handle for a variety of transformations.

Research on the analogous compound, 1-bromo-3,5-bis(trifluoromethyl)benzene, demonstrates its utility in forming organometallic intermediates. lookchem.com This is typically achieved through reactions such as halogen-metal exchange with organolithium reagents (e.g., butyllithium) or the formation of a Grignard reagent by reacting it with magnesium metal. lookchem.com Once formed, these 3,5-bis(trifluoromethyl)phenyl organometallic species are potent nucleophiles, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. They can be reacted with a wide range of electrophiles to introduce the fluorinated aryl moiety into diverse molecular architectures. lookchem.com This methodology is crucial for creating novel pharmaceutical candidates, agrochemicals, and functional materials where the unique properties of the bis(trifluoromethyl)phenyl group are desired. It is anticipated that this compound undergoes similar transformations to generate valuable 3,5-bis(difluoromethyl)phenyl organometallic reagents.

Table 1: Representative Reactions of Analogous Aryl Bromide Precursors

Precursor Reagent(s) Intermediate Formed Potential Application
1-Bromo-3,5-bis(trifluoromethyl)benzene Magnesium (Mg) 3,5-Bis(trifluoromethyl)phenylmagnesium bromide Grignard reactions, cross-coupling
1-Bromo-3,5-bis(trifluoromethyl)benzene n-Butyllithium 3,5-Bis(trifluoromethyl)phenyllithium Nucleophilic addition, synthesis of borates

Role in the Synthesis of Weakly Coordinating Anions

One of the most significant applications of this structural motif is in the synthesis of weakly coordinating anions (WCAs), which are indispensable tools in modern catalytic chemistry.

While specific literature on the synthesis of tetrakis[3,5-bis(difluoromethyl)phenyl]borate is not widely available, the established synthesis of its trifluoromethyl analog, sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (often abbreviated as Na[BArF₂₄] or NaBARF), provides a clear and direct blueprint. fishersci.comsigmaaldrich.com

The synthesis involves the following key steps:

Formation of an Organometallic Reagent: 1-Bromo-3,5-bis(trifluoromethyl)benzene is first converted into its corresponding lithium or Grignard reagent.

Reaction with a Boron Electrophile: This highly reactive organometallic intermediate is then reacted with a boron trihalide, such as boron trichloride (B1173362) (BCl₃). Four equivalents of the aryl group are transferred to the boron center, displacing the halide ions.

Isolation: The resulting product is the sodium salt of the bulky, highly fluorinated tetraphenylborate (B1193919) anion.

This synthetic route is highly effective for creating large, lipophilic, and chemically robust anions. The resulting tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion is characterized by a boron atom at the center, surrounded by four sterically demanding 3,5-bis(trifluoromethyl)phenyl groups. oup.com This structure effectively shields the negative charge on the boron atom, making it very weakly coordinating. It is expected that tetrakis[3,5-bis(difluoromethyl)phenyl]borate can be prepared via an identical pathway starting from this compound.

Weakly coordinating anions, sometimes referred to as non-coordinating anions, are crucial for generating and stabilizing highly reactive, electrophilic cationic catalysts. fishersci.com In many catalytic cycles, particularly in olefin polymerization, hydrogenation, and hydrosilylation, the active catalyst is a cationic metal complex. sigmaaldrich.com To maintain charge neutrality, this cation must be paired with an anion.

If the anion coordinates too strongly to the metal center, it can block the site needed for the substrate to bind, thereby inhibiting or poisoning the catalyst. Anions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate are ideal because their large size and diffuse negative charge prevent them from binding tightly to the cationic metal center. sigmaaldrich.com This allows the catalyst to remain highly electrophilic and accessible to substrates, leading to high catalytic activity. sigmaaldrich.com The study of these anions has been fundamental to understanding catalytic mechanisms and designing more efficient catalysts for producing polymers and fine chemicals.

Table 2: Comparison of Weakly Coordinating Anions

Anion Name Abbreviation Key Features
Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate [BArF₂₄]⁻ or BARF Extremely weak coordination, high stability, high lipophilicity. oup.comthermofisher.com
Hexafluorophosphate PF₆⁻ Moderately coordinating, can decompose to release fluoride (B91410).

Utilization in Material Science Research

The incorporation of fluorine atoms into organic materials can dramatically enhance their properties. This compound serves as a valuable building block for creating advanced materials with specific, tailored characteristics.

Polymers containing fluorine generally exhibit high thermal stability, excellent chemical resistance, low surface energy, and unique optical properties. umn.eduacs.org this compound can be converted into a polymerizable monomer by transforming its bromine atom into a functional group capable of undergoing polymerization, such as a vinyl, styrenic, or acrylate (B77674) group.

For example, the bromine can be used in transition metal-catalyzed cross-coupling reactions (e.g., Stille or Suzuki coupling) to attach a polymerizable moiety. The resulting monomer, containing the 3,5-bis(difluoromethyl)phenyl group, can then be polymerized or copolymerized with other monomers. This approach allows for the precise incorporation of fluorinated units into a polymer backbone, enabling the fine-tuning of the final material's properties. The presence of the fluorinated side chains can increase the glass transition temperature (Tg) and improve the thermal stability of the resulting polymer compared to its non-fluorinated analog. rsc.org

The exceptional strength of the carbon-fluorine bond is a primary reason for the high thermal and chemical stability of fluorinated materials. acs.org Polymers derived from monomers containing the 3,5-bis(difluoromethyl)phenyl unit are expected to exhibit superior performance under harsh conditions. The difluoromethyl groups contribute to a dense "fluorine shield" along the polymer chain, protecting the backbone from chemical attack and thermal degradation. 20.210.105

These properties are highly sought after in high-performance applications, including:

Specialty Coatings: Materials with low surface energy for creating hydrophobic and oleophobic surfaces. rsc.org

Advanced Dielectrics: Polymers with low dielectric constants for use in microelectronics.

High-Temperature Elastomers and Plastics: Materials that can maintain their mechanical integrity at elevated temperatures. acs.org

The research into polymers made from highly fluorinated aromatic monomers is a key area in the development of next-generation materials for aerospace, electronics, and demanding industrial applications.

Exploration in Organic Light-Emitting Diode (OLED) Ligand Design

While fluorinated benzene (B151609) derivatives are of significant interest in materials science, specific research detailing the application of this compound in the design of ligands for Organic Light-Emitting Diodes (OLEDs) is not extensively documented in publicly available literature. The strategic placement of fluorine-containing groups, such as difluoromethyl, is a known strategy to modulate the electronic and photophysical properties of organic materials. However, dedicated studies exploring this particular compound as a precursor for OLED ligands are not prominent.

Contributions to Pharmaceutical and Agrochemical Lead Compound Generation

The utility of this compound is most prominently documented in the synthesis of novel compounds for the pharmaceutical and agrochemical sectors. Its structure serves as a key starting material for creating new molecular entities with potential therapeutic or pesticidal activity.

This compound has been successfully employed as a foundational scaffold for generating new classes of bioactive molecules. Its role as a versatile intermediate is highlighted in patent literature, where it is used to construct complex heterocyclic systems.

A significant application is in the synthesis of novel isoxazoline (B3343090) derivatives, which are investigated for their potent activity against various pests. justia.com These compounds are of interest in veterinary and human medicine for the long-lasting treatment and control of ectoparasites like fleas and ticks. justia.com In a typical synthetic route described, this compound is used as a key reactant in a palladium-catalyzed Suzuki coupling reaction to introduce other functionalities, forming the core of the final active ingredient. justia.com

Furthermore, the compound is listed as a reactant or intermediate in the development of Son of sevenless homolog 1 (Sos1) inhibitors. google.com Sos1 is a critical protein in cellular signaling pathways (like the RAS-MAPK pathway), and its inhibition is a therapeutic strategy being explored for the treatment of certain cancers. The use of this bromo-difluoro-substituted benzene building block allows for the systematic synthesis of potential drug candidates for oncological applications. google.com

Application Area Scaffold/Target Class Synthetic Role of this compound Reference
Agrochemical Isoxazoline Derivatives (Pesticides)Key reactant for creating the core structure of the active compound. justia.com, google.com
Pharmaceutical Sos1 Inhibitors (Anti-cancer)Intermediate in the synthesis of potential therapeutic agents. google.com

The process of discovering and refining a lead compound in pharmaceutical and agrochemical development heavily relies on Structure-Activity Relationship (SAR) studies. SAR analysis explores how modifications to a molecule's structure affect its biological activity, guiding the optimization of potency and other essential properties.

The use of this compound as a building block is integral to this process. By starting with this defined core, chemists can systematically synthesize a library of related compounds. The bromine atom allows for the introduction of a wide variety of substituents through well-established chemical reactions. Researchers can then test these new derivatives to determine how changes in the part of the molecule introduced at the bromine position, in combination with the fixed 3,5-bis(difluoromethyl)phenyl moiety, influence the compound's efficacy and selectivity.

For instance, in the development of the aforementioned isoxazoline-based pesticides, a series of analogues would be synthesized from the this compound precursor. justia.com Each analogue would feature a different chemical group attached to the phenyl ring, and their activity against target pests like fleas and ticks would be measured. This systematic approach allows researchers to build a detailed SAR model, identifying the optimal structural features required for maximum pesticidal activity, thereby leading to the selection of a candidate for further development. The patents filed for these novel isoxazoline derivatives are a direct outcome of extensive SAR studies that pinpointed the most effective molecular configurations. justia.com

Spectroscopic and Structural Elucidation of 1 Bromo 3,5 Bis Difluoromethyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed NMR data is essential for the unambiguous structural confirmation of 1-bromo-3,5-bis(difluoromethyl)benzene. This would involve analyzing the chemical shifts, coupling constants, and multiplicities of signals in various NMR spectra.

¹H NMR Spectroscopic Analysis

A ¹H NMR spectrum would be expected to show signals for the aromatic protons and the protons of the two difluoromethyl (-CHF₂) groups. The aromatic protons would likely appear as distinct signals due to their different chemical environments. The proton on each difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atom attached to the bromine would be identifiable, as would the aromatic carbons and the carbon atoms of the difluoromethyl groups. The latter would exhibit splitting due to one-bond coupling with fluorine.

¹⁹F NMR Spectroscopic Analysis for Fluorine-Containing Moieties

¹⁹F NMR is a crucial technique for fluorinated compounds. For this compound, the spectrum would be expected to show a signal for the four equivalent fluorine atoms of the two -CHF₂ groups. This signal would appear as a doublet due to coupling with the adjacent proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to confirm the molecular weight of the compound (257.03 g/mol based on its formula C₈H₅BrF₄). The fragmentation pattern would show characteristic losses, such as the bromine atom and difluoromethyl groups, which would help in confirming the structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

IR and Raman spectra would reveal the vibrational modes of the molecule. Key characteristic peaks would include C-H stretching from the aromatic ring and the difluoromethyl groups, C-F stretching vibrations, C-Br stretching, and various aromatic C-C stretching and bending modes.

X-ray Crystallography for Solid-State Molecular Structure Determination

Should the compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional molecular structure in the solid state. This analysis would confirm bond lengths, bond angles, and intermolecular interactions.

Without access to published experimental data, any attempt to provide specific values for these analytical techniques would be speculative and would not meet the required standards of scientific accuracy.

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

The real-time analysis of chemical reactions is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety and efficiency. Spectroscopic techniques are powerful, non-invasive tools for monitoring reaction progress and determining kinetic parameters. For reactions involving this compound and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable. These methods allow researchers to track the consumption of reactants and the formation of products over time, providing detailed insights into the reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a particularly powerful technique for monitoring the progress of reactions in solution. By acquiring spectra at different time intervals, the change in concentration of reactants, intermediates, and products can be quantified. The unique chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) in the vicinity of the difluoromethyl groups and the bromine atom in this compound provide distinct signals that can be tracked throughout a reaction.

For instance, in a typical cross-coupling reaction where the bromine atom is substituted, the disappearance of the ¹H NMR signals corresponding to the aromatic protons of the starting material and the appearance of new signals for the product can be monitored. The integration of these peaks relative to an internal standard allows for the determination of the reaction yield at various time points. acs.org

A study on iron-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl halides, including related fluorinated and brominated benzene (B151609) derivatives, demonstrated the use of ¹H NMR to monitor the reaction progress. acs.org By comparing the integrals of the starting material and product peaks, the conversion and yield can be calculated. For example, in the reaction of an aryl bromide with a boronic ester, the formation of the new C-C bond leads to a significant change in the chemical environment of the aromatic protons, which is readily observed in the ¹H NMR spectrum.

Table 1: Illustrative ¹H NMR Monitoring of a Hypothetical Suzuki Coupling Reaction

Time (minutes)Integral of Reactant (Ar-Br)Integral of Product (Ar-R)Integral of Internal Standard% Conversion
01.000.001.000
300.750.251.0025
600.500.501.0050
1200.200.801.0080
2400.050.951.0095

This table is illustrative and demonstrates how NMR data can be used to monitor reaction conversion over time.

Furthermore, advancements in NMR technology, such as flow NMR, allow for the in-line monitoring of continuous-flow reactions, providing real-time kinetic data and enabling rapid reaction optimization. beilstein-journals.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is another valuable tool for reaction monitoring, particularly for identifying the formation and disappearance of specific functional groups. The C-Br stretching vibration and the vibrations associated with the C-F bonds of the difluoromethyl groups in this compound have characteristic frequencies. In reactions where these groups are transformed, such as in nucleophilic substitution or coupling reactions, the changes in the IR spectrum can be used to follow the reaction progress. Time-resolved IR spectroscopy can provide insights into the kinetics and dynamics of chemical reactions. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to monitor reactions that involve a change in the electronic structure of the chromophore. The aromatic ring of this compound acts as a chromophore, and its substitution can lead to a shift in the absorption maximum (λmax) or a change in the molar absorptivity. By monitoring the absorbance at a specific wavelength corresponding to either the reactant or the product, the reaction kinetics can be determined using the Beer-Lambert law. For example, in a study of fluorescein (B123965) derivatives containing a related 4-bromo-3,5-bis(trifluoromethyl)phenyl moiety, UV-Vis spectroscopy was used to investigate pH-dependent equilibria. nih.gov

Table 2: Application of Spectroscopic Techniques in Reaction Monitoring

Spectroscopic TechniqueInformation ObtainedTypical Application for this compound Derivatives
¹H NMRQuantitative measurement of reactant and product concentrations.Monitoring cross-coupling reactions by observing the disappearance of reactant signals and the appearance of product signals.
¹³C NMRStructural information on the carbon skeleton.Confirming the formation of new C-C bonds in substitution reactions.
¹⁹F NMRDirect observation of the difluoromethyl groups.Monitoring reactions involving the transformation of the CHF₂ groups.
FT-IRIdentification of functional groups.Tracking the disappearance of the C-Br bond and the appearance of new functional group vibrations.
UV-VisChanges in electronic transitions.Monitoring reactions that alter the conjugation of the aromatic system.

The combination of these spectroscopic techniques provides a comprehensive picture of the reaction pathway and kinetics, which is essential for the development of efficient and controlled synthetic methods for derivatives of this compound.

Computational and Theoretical Investigations of 1 Bromo 3,5 Bis Difluoromethyl Benzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the atomic level. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and, consequently, the optimal three-dimensional arrangement of atoms (molecular geometry). pnas.orgnumberanalytics.com For 1-bromo-3,5-bis(difluoromethyl)benzene, these calculations would predict key parameters such as bond lengths (C-C, C-H, C-Br, C-F), bond angles, and dihedral angles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method that balances accuracy with computational cost. arxiv.org Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, from which the energy and other properties can be derived. arxiv.orgcnr.it

For this compound, a DFT study would typically involve:

Geometry Optimization: An iterative process to find the lowest energy arrangement of the atoms, which corresponds to the molecule's most stable structure. stackexchange.comresearchgate.net This would reveal the precise bond lengths and angles.

Vibrational Frequency Analysis: Once the geometry is optimized, these calculations are performed to confirm that the structure is a true energy minimum (i.e., not a transition state). They also predict the molecule's infrared (IR) and Raman spectra, which could be compared with experimental data for validation.

Electronic Property Calculation: DFT can compute various electronic properties, including the molecular dipole moment and the distribution of electron density, which are crucial for understanding intermolecular interactions.

A typical DFT calculation on a substituted benzene (B151609), like the one , might use a functional such as B3LYP paired with a basis set like 6-31G* or larger to achieve reliable results. mdpi.com

Ab Initio and Semi-Empirical Methods

Ab Initio Methods: The term ab initio, meaning "from first principles," refers to methods that use only fundamental physical constants in their calculations, without relying on experimental data for parameterization. numberanalytics.comwikipedia.org These methods are generally more accurate but also more computationally demanding than DFT or semi-empirical approaches. chemeurope.com

Key ab initio methods include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, providing a foundational approximation by considering each electron in the average field of all other electrons. wikipedia.org While it often serves as a starting point, it neglects electron correlation, which can be a limitation.

Post-Hartree-Fock Methods: To improve upon HF theory, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are used. pnas.org These methods incorporate electron correlation to varying degrees, providing highly accurate results for energies and geometries, albeit at a significantly higher computational expense. pnas.orgchemeurope.com

Application of these methods to this compound would provide benchmark data for its geometry and energy.

Semi-Empirical Methods: Semi-empirical methods simplify the complex equations of ab initio approaches by using parameters derived from experimental data. wikipedia.orguni-muenchen.de Methods like AM1, PM3, and MNDO are much faster than DFT or ab initio calculations, making them suitable for very large molecules. uni-muenchen.deucsb.edunumberanalytics.com However, their accuracy is highly dependent on whether the molecule being studied is similar to those used in the parameterization dataset. wikipedia.org For a molecule with the unique difluoromethyl groups, the reliability of standard semi-empirical methods might need careful validation against higher-level theories like DFT.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. wikipedia.orgucsb.edu It posits that a molecule's reactivity is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com

HOMO: The outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy generally indicates a better electron donor. researchgate.net

LUMO: The innermost orbital that is empty of electrons. Its energy level is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests a better electron acceptor. wuxiapptec.com

For this compound, computational methods like DFT can calculate the energies and visualize the spatial distribution of the HOMO and LUMO. This analysis would reveal:

The HOMO-LUMO Energy Gap: This gap is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netmdpi.com

Reactive Sites: The locations on the molecule where the HOMO and LUMO are concentrated indicate the most likely sites for nucleophilic and electrophilic attack, respectively. ucsb.eduajchem-a.com The electron-withdrawing nature of the difluoromethyl groups and the bromine atom would significantly influence the shape and energy of these orbitals.

Table 1: Predicted Reactivity Descriptors from HOMO-LUMO Energies This interactive table illustrates the types of global reactivity descriptors that would be calculated from the HOMO and LUMO energies for this compound. Note: The values are placeholders as specific computational data is not available.

DescriptorFormulaPredicted ValueInterpretation
HOMO Energy EHOMO-7.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy ELUMO-1.2 eVEnergy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE) ELUMO - EHOMO6.3 eVIndicates kinetic stability and chemical reactivity.
Ionization Potential (I) -EHOMO7.5 eVEnergy required to remove an electron.
Electron Affinity (A) -ELUMO1.2 eVEnergy released when an electron is added.
Chemical Hardness (η) (I - A) / 23.15 eVResistance to change in electron distribution.
Electronegativity (χ) (I + A) / 24.35 eVOverall electron-attracting tendency.
Electrophilicity Index (ω) χ² / (2η)3.01 eVPropensity to accept electrons.

Conformational Analysis and Intramolecular Interactions

The difluoromethyl (-CHF₂) groups in this compound are not static; they can rotate around the C-C single bonds connecting them to the benzene ring. Conformational analysis involves mapping the energy of the molecule as a function of these rotations to identify the most stable conformers (energy minima) and the energy barriers between them. rsc.orgrsc.org

Computational studies would explore the potential energy surface by systematically rotating the C-H bonds of the two -CHF₂ groups. This would likely reveal the preferred orientations of these groups relative to the benzene ring and each other. Such studies have been used to determine the preferred conformations of various substituted benzenes. rsc.org

Furthermore, these calculations would shed light on potential intramolecular interactions, such as:

Steric Hindrance: Repulsive interactions between the bulky difluoromethyl groups and adjacent hydrogen atoms on the ring, or between the two difluoromethyl groups themselves.

Non-covalent Interactions: Potential weak hydrogen bonds or other electrostatic interactions between the fluorine atoms and the hydrogen on the adjacent difluoromethyl group or the ring, which could influence conformational preference. Studies on halogenated benzenes have highlighted the importance of such non-covalent interactions. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the step-by-step pathways of chemical reactions. rsc.orgnumberanalytics.commdpi.com For this compound, this could be applied to predict its behavior in various organic reactions, such as nucleophilic aromatic substitution or cross-coupling reactions where the C-Br bond is a key reactive site.

The process involves identifying all reactants, products, intermediates, and, crucially, the transition states that connect them along a reaction coordinate. ucsb.edu

Transition State Characterization

A transition state is the highest energy point on the minimum energy path between a reactant and a product. fiveable.me It represents a fleeting, unstable configuration that determines the activation energy and thus the rate of a reaction. fiveable.menumberanalytics.com

Locating and characterizing a transition state for a reaction involving this compound would involve:

Transition State Optimization: Specialized algorithms are used to find the geometry of the transition state, which is a first-order saddle point on the potential energy surface. github.io

Frequency Calculation: A key confirmation of a true transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of a new bond). github.io

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation barrier (ΔE‡), a critical value for predicting the reaction rate. ucsb.edu

By modeling potential reaction pathways, computational chemists could predict, for instance, whether a given nucleophile would preferentially attack the carbon bearing the bromine or another position on the ring, providing insights that are crucial for synthetic planning.

Environmental Fate and Transformation Studies of Fluorinated Benzenes General Relevance

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as photolysis and hydrolysis. These pathways are critical in determining the environmental persistence of fluorinated benzenes.

Photodegradation: Photodegradation, or the breakdown of molecules by light, is a primary abiotic pathway for many aromatic pollutants. mdpi.com For halogenated aromatic compounds, the absorption of light, typically in the UV spectrum, can lead to the cleavage of carbon-halogen bonds. nih.gov Research on brominated flame retardants (BFRs) indicates that the carbon-bromine (C-Br) bond is often the most susceptible to photolytic cleavage, leading to reductive debromination as a primary degradation step. mdpi.comnih.gov For instance, the photodegradation of some brominated benzenes shows a stepwise removal of bromine atoms. mdpi.com

The presence of fluorine atoms can influence this process. While halogenated aromatics absorb UV light, effective photodegradation often requires the presence of a photocatalyst. nih.gov The number and position of fluorine substituents can affect the rate of degradation. Studies on various fluorobenzene (B45895) congeners have shown that degradation rates can be influenced by the degree of fluorination. researchgate.net

Degradation in Soil and Water: In soil and water, fluorinated benzenes can undergo several transport and transformation processes. Like benzene (B151609), they can volatilize from soil and water surfaces into the air. epa.govepa.gov Mobility in soil is a key factor, with compounds potentially leaching into groundwater depending on their solubility and soil sorption characteristics. epa.govmdpi.com The presence of iron-bearing minerals and clays (B1170129) in soil and sediments can also contribute to the abiotic degradation of halogenated hydrocarbons. microbe.com

Biotransformation Mechanisms and Microbial Degradation

Biotransformation by microorganisms is a crucial pathway for the removal of organic pollutants from the environment. The ability of bacteria to degrade halogenated aromatic compounds has been extensively studied.

Aerobic Degradation: Under aerobic conditions, the initial step in the degradation of aromatic compounds like benzene and its halogenated derivatives often involves dioxygenase enzymes. nih.govnih.gov These enzymes introduce two hydroxyl groups onto the aromatic ring to form a catechol or a substituted catechol. nih.gov For fluorobenzene, this can lead to the formation of intermediates such as 4-fluorocatechol (B1207897) and catechol. nih.gov

The subsequent step is ring cleavage, which can occur via ortho- or meta-cleavage pathways. nih.govnih.gov Many bacteria that degrade chloroaromatics utilize the ortho-cleavage pathway. nih.gov In the case of fluorobenzene degradation by strains like Rhizobiales sp. F11 and Burkholderia fungorum FLU100, the metabolism proceeds through 4-fluorocatechol and 3-fluorocatechol, respectively, followed by ortho-cleavage. researchgate.netnih.gov The resulting fluorinated muconates are then further metabolized, often with the release of the fluoride (B91410) ion. researchgate.netnih.gov

Metabolism of Fluorinated Side Chains: The degradation of side chains like the difluoromethyl group is also a critical aspect. The metabolism of fluoxetine, which contains a trifluoromethyl group, involves the formation of 4-(trifluoromethyl)phenol. This intermediate can be further hydroxylated to 4-(trifluoromethyl)catechol, which then undergoes ring cleavage. nih.gov This suggests that microbial systems possess the enzymatic machinery to attack and cleave the aromatic ring even in the presence of fluorinated substituents.

Organism/SystemSubstrateKey IntermediatesDegradation Pathway
Rhizobiales sp. strain F11Fluorobenzene4-Fluorocatechol, CatecholOrtho-cleavage nih.gov
Burkholderia fungorum FLU100Fluorobenzene3-Fluorocatechol, 2-FluoromuconateOrtho-cleavage researchgate.net
Various Bacteria (e.g., Bacillus, Pseudomonas)Fluoxetine4-(Trifluoromethyl)phenol, 4-(Trifluoromethyl)catecholMeta-cleavage of catechol intermediate nih.gov

Research on Environmental Persistence and Mobility

The persistence and mobility of fluorinated benzenes are governed by their chemical structure, particularly the number and location of the carbon-fluorine and other carbon-halogen bonds.

Persistence: The strength of the C-F bond is a major reason for the environmental persistence of many organofluorine compounds. wikipedia.orgnih.gov Heavily fluorinated chemicals are known to be highly persistent, and in some cases, bioaccumulative. societechimiquedefrance.fr Concerns over the persistence of organofluorine compounds have led to a reassessment of their use in many industrial applications. societechimiquedefrance.fr The degradation of these compounds is often slow, and in some cases, they can be transformed into other persistent metabolites. nih.gov For example, while some bacteria can mineralize monofluorinated benzenes, the degradation of more highly fluorinated compounds can be significantly slower or incomplete. researchgate.net

Mobility: The mobility of a chemical in the environment refers to its ability to move between different environmental compartments (air, water, soil). For compounds like 1-bromo-3,5-bis(difluoromethyl)benzene, properties such as volatility and water solubility are key determinants of mobility. Benzene itself is volatile and can move from soil and water into the atmosphere. epa.govca.gov It is also mobile in soil and can leach into groundwater. epa.govmdpi.com The presence of halogen and difluoromethyl groups will alter these properties compared to benzene. The boiling points and densities of similar brominated and fluorinated benzenes suggest they are liquids at room temperature with densities greater than water, which would affect their transport in aquatic systems. sigmaaldrich.comchemicalbook.com

CompoundBoiling Point (°C)Density (g/mL at 25°C)Relevance to Mobility
1-Bromo-3,5-difluorobenzene (B42898)140 sigmaaldrich.comchemicalbook.com1.676 sigmaaldrich.comchemicalbook.comLower volatility than benzene, denser than water.
1-Bromo-3-(difluoromethoxy)benzene196-197 sigmaaldrich.com1.585 sigmaaldrich.comLow volatility, denser than water.
Benzene80.10.876High volatility, can leach to groundwater. epa.govca.gov

Analytical Methods for Environmental Detection and Quantification in Research Contexts

Accurate detection and quantification are essential for studying the environmental fate of fluorinated compounds. A variety of analytical techniques are employed for this purpose. acs.org

Chromatographic Methods: Chromatography is a cornerstone of environmental analysis for organic pollutants.

Gas Chromatography (GC): Often coupled with detectors like mass spectrometry (GC-MS), GC is suitable for analyzing volatile and semi-volatile compounds such as fluorobenzene and its degradation products. nih.gov

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC), especially when coupled with mass spectrometry (LC-MS), is the most common method for determining a wide range of per- and polyfluoroalkyl substances (PFAS) and other non-volatile organofluorine compounds in environmental matrices. nih.gov

Total Organic Fluorine (TOF) Analysis: Since targeted analysis may miss unknown or transformation products, methods that measure the total amount of organic fluorine are valuable for screening and getting a complete picture of contamination. rsc.organalytik-jena.com Combustion Ion Chromatography (CIC) is a common technique where a sample is combusted to convert all fluorine to fluoride, which is then quantified by ion chromatography. nih.govresearchgate.net This provides a measure of the total organic fluorine (TOF) or adsorbable/extractable organic fluorine (AOF/EOF). analytik-jena.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful, non-targeted tool for analyzing fluorinated compounds. scholaris.ca It provides a snapshot of all the different types of fluorinated species in a sample without needing to know their identity beforehand. scholaris.canih.gov ¹⁹F NMR has been used to monitor the degradation of fluorinated agrochemicals and to identify organic fluorine contamination in various environmental samples, including water and wastewater. scholaris.ca

Advanced Analytical Methodologies for Research Scale Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds like 1-bromo-3,5-bis(difluoromethyl)benzene. This hybrid technique first separates components of a mixture in the gas chromatograph before they are introduced to the mass spectrometer for detection and identification.

In the context of research-scale synthesis, GC-MS serves two primary functions:

Purity Assessment: The chromatogram produced by the GC provides a profile of the sample's composition. The area under the peak corresponding to this compound, relative to the total area of all peaks, allows for a quantitative estimation of its purity. This is crucial for monitoring reaction progress and ensuring the quality of the final product by detecting starting materials, by-products, or solvent residues.

Identity Confirmation: The mass spectrometer fragments the eluted molecules into characteristic ions. The resulting mass spectrum is a unique fingerprint determined by the molecule's structure. For this compound, the presence of bromine's isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would lead to distinctive M+ and M+2 peaks, providing definitive evidence of a monobrominated compound. The molecular ion peak would confirm the molecular weight, while the fragmentation pattern would corroborate the presence of the difluoromethyl and phenyl groups. For instance, analysis of the closely related 1-bromo-3,5-bis(trifluoromethyl)benzene shows a prominent top peak at m/z 292, corresponding to the molecular ion. nih.gov Pyrolysis-GC/MS has also been successfully used for the structural elucidation of other fluorinated polymers. rsc.orgresearchgate.net

Table 1: Representative GC-MS Parameters for Analysis

ParameterValue
GC Column Capillary column (e.g., HP-5ms)
Injector Temperature 250 °C
Oven Program Initial 50°C, ramp to 280°C
Carrier Gas Helium
MS Ionization Mode Electron Impact (EI), 70 eV
Mass Range 40-450 amu

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly valuable for compounds that may have limited thermal stability or for preparative-scale purification. It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For this compound, reverse-phase HPLC (RP-HPLC) is typically the method of choice. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The high fluorine content of the target molecule increases its hydrophobicity, leading to strong retention on the column, which allows for excellent separation from more polar impurities.

Key applications include:

High-Resolution Purity Determination: HPLC can often resolve impurities that may co-elute in GC, providing a more accurate assessment of purity. Purity levels are typically determined using a UV detector, as the benzene (B151609) ring possesses a strong chromophore.

Preparative Separation: The scalability of HPLC allows it to be used for isolating the pure compound from a crude reaction mixture. sielc.com By collecting the fraction corresponding to the desired peak, researchers can obtain high-purity material for further experiments. For related compounds like 1-bromo-3,5-difluorobenzene (B42898), mobile phases consisting of acetonitrile (B52724) and water are effective. sielc.com

Table 2: Typical HPLC Conditions for Purity Analysis

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient of Acetonitrile/Water
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL

Advanced Spectroscopic Techniques for Complex Mixture Analysis

Spectroscopic techniques are paramount for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure of organic molecules. For this compound, multinuclear NMR is essential.

¹H NMR: Would show the signals for the aromatic protons. The distinct chemical shifts and coupling patterns (splittings) would confirm the 1,3,5-substitution pattern on the benzene ring. The proton of the -CHF₂ group would appear as a characteristic triplet due to coupling with the two fluorine atoms.

¹³C NMR: Would provide information on the carbon skeleton. The signals for the carbons bearing the difluoromethyl groups would be split into triplets by the attached fluorine atoms.

¹⁹F NMR: This is particularly informative for fluorinated compounds. It would show a signal corresponding to the difluoromethyl groups, and its coupling to the adjacent proton (appearing as a doublet) would confirm the -CHF₂ moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C-F stretching of the difluoromethyl groups, and C-Br stretching. thermofisher.com

Table 3: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Observation
¹H NMR Aromatic ProtonsMultiplets in the range of 7.0-8.0 ppm
-CHF₂ ProtonTriplet (t) due to ¹⁹F coupling
¹⁹F NMR -CHF₂ FluorinesDoublet (d) due to ¹H coupling
FTIR C-F StretchStrong absorptions in the 1100-1300 cm⁻¹ region
C-Br StretchAbsorption in the 500-600 cm⁻¹ region
Aromatic C=CAbsorptions around 1400-1600 cm⁻¹

Q & A

Basic: What are the optimal synthetic routes for 1-bromo-3,5-bis(difluoromethyl)benzene, and how can yields be improved?

Answer:
The synthesis of this compound can be optimized using low-temperature lithiation strategies. A related trifluoromethyl analog (1-bromo-3,5-bis(trifluoromethyl)benzene) was synthesized via n-BuLi-mediated reactions in THF at -78°C, yielding 36% after column chromatography . To improve yields:

  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd or Cu) may enhance selectivity in halogenation steps.
  • Purification : Gradient elution in silica gel chromatography or recrystallization in non-polar solvents (e.g., hexane) can reduce losses.
  • Precursor Modification : Using brominated precursors with pre-installed difluoromethyl groups (e.g., via Sandmeyer reactions) may streamline synthesis .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies difluoromethyl groups (δ ~ -120 to -130 ppm for CF2_2), while 1H^{1}\text{H} NMR confirms aromatic protons (δ ~7.2–7.8 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., C9_9H6_6BrF4_4: calcd. 280.95 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and substituent geometry, as demonstrated for structurally similar brominated aromatics .

Advanced: How do the crystal packing and non-covalent interactions of this compound influence its material properties?

Answer:
Crystal structures of brominated analogs reveal:

  • π-π Stacking : Parallel-displaced interactions between aromatic rings (centroid distances ~3.6–4.0 Å) enhance thermal stability .
  • Hydrogen Bonding : Non-classical C–H···F interactions (2.3–2.6 Å) and halogen bonding (Br···N, ~3.4 Å) direct supramolecular assembly .
  • Implications : These interactions can be exploited in designing metal-organic frameworks (MOFs) or organic semiconductors with tailored conductivity .

Advanced: What is the role of this compound in organometallic catalysis and cross-coupling reactions?

Answer:
The bromine atom enables cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to construct complex architectures:

  • Suzuki Coupling : With boronic acids, Pd catalysts (e.g., Pd(PPh3_3)4_4) yield biaryl derivatives at 80–100°C in toluene/water .
  • Challenges : Difluoromethyl groups reduce electron density at the benzene ring, slowing oxidative addition; using electron-rich ligands (e.g., BrettPhos) improves efficiency .
  • Case Study : A trifluoromethyl analog was used to synthesize triarylfluorobenzenes via Pd-catalyzed C–H arylation .

Basic: What are common nucleophilic substitution reactions involving this compound?

Answer:
The bromine site undergoes:

  • SNAr (Nucleophilic Aromatic Substitution) : Requires electron-deficient aromatic rings. Amines (e.g., NH3_3) or thiols react at 80–120°C in DMF, facilitated by K2_2CO3_3 .
  • Metal-Mediated Substitution : Grignard reagents (e.g., RMgX) or organozinc compounds replace Br with alkyl/aryl groups under Ni or Pd catalysis .
  • Halogen Exchange : KI in acetone replaces Br with I via Finkelstein reaction (60°C, 12 h) .

Advanced: How do difluoromethyl substituents affect electronic properties compared to trifluoromethyl or methyl groups?

Answer:
Difluoromethyl groups (-CF2_2H) exhibit:

  • Electron-Withdrawing Strength : Intermediate between -CF3_3 (stronger) and -CH3_3 (electron-donating). Hammett σm_m values: -CF2_2H (~0.43) vs. -CF3_3 (~0.88) .
  • Impact on Reactivity : Reduces aromatic ring electron density, slowing electrophilic substitution but enhancing oxidative stability .
  • Spectroscopic Signatures : 19F^{19}\text{F} NMR shifts differ due to reduced symmetry compared to -CF3_3 .

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